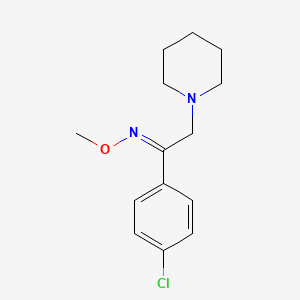

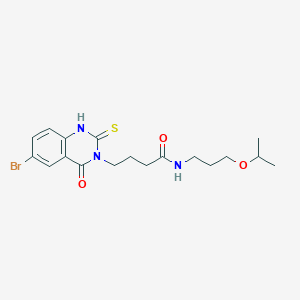

![molecular formula C14H13ClN4S B2353962 4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide CAS No. 51646-16-3](/img/structure/B2353962.png)

4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide” is a chemical compound . It’s a derivative of the triazolopyrimidine class . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their versatile biological activities .

Molecular Structure Analysis

The molecular structure of triazolopyrimidines involves a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure of “4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide” is not provided in the available sources.Chemical Reactions Analysis

Triazolopyrimidines can react with a variety of enzymes and receptors in the biological system, showing versatile biological activities . The specific chemical reactions involving “4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide” are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen

Organic Chemistry Synthesis

The compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidines, which are synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal Chemistry

1,2,4-triazolo[1,5-a]pyrimidines, the core structure of the compound, are found in numerous natural products exhibiting immense biological activities . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Also, these compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Agriculture

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) scaffold, which the compound belongs to, is present in diverse important structures in agriculture . They are known for their antibacterial, antifungal, and antiparasitic properties .

Anticancer Research

The compound, being a derivative of 1,2,4-triazolo[1,5-a]pyrimidines, has potential applications in anticancer research . These classes of substances have received great attention due to their remarkable biological activities in a variety of domains, such as anti-inflammatory, analgesic, and anticancer .

Material Sciences

1,2,4-triazolo[1,5-a]pyrimidines also have various applications in the material sciences fields .

Coordination Chemistry

TPs are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .

Wirkmechanismus

Target of Action

Similar compounds have been used in proteomics research , suggesting that they may interact with proteins or other biological macromolecules.

Mode of Action

It’s worth noting that similar compounds have shown antimicrobial activity , suggesting that they may interact with bacterial cells or enzymes to inhibit their growth.

Biochemical Pathways

Compounds with similar structures have been reported to have good anti-proliferative activity in breast cancer cell lines (mcf-7, ln) , indicating that they may affect cell division and growth pathways.

Pharmacokinetics

Similar compounds have been synthesized under microwave conditions , which could potentially influence their bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting that they may inhibit the function of their target molecules or cells.

Action Environment

The synthesis of similar compounds has been achieved at room temperature , suggesting that they may be stable under normal environmental conditions.

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4S/c1-9-7-10(2)19-13(16-9)17-14(18-19)20-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOJVYPLOUSZAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)SCC3=CC=C(C=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

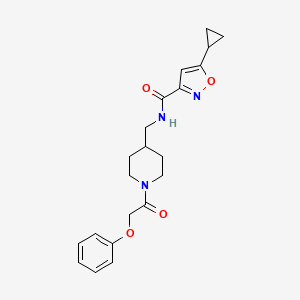

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2353880.png)

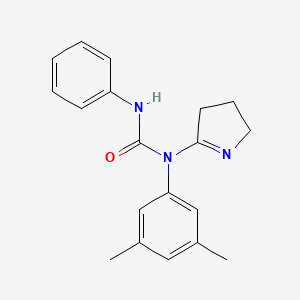

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)

![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B2353885.png)

![3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2353888.png)

![ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2353889.png)

![(Z)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2353896.png)

![5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole](/img/structure/B2353899.png)